

Spectroscopic and Mechanistic Insights into CAS 201166-22-5: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2,2-Dimethyl-4-isopropyl-1,3-benzodioxole

Cat. No.: B024160

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the spectroscopic data and mechanistic action related to the Chemical Abstracts Service (CAS) number 201166-22-5. It has come to light that this CAS number has been associated with two distinct chemical entities: the pharmaceutical compound Lapatinib, a potent tyrosine kinase inhibitor, and 2,2-Dimethyl-4-(1-methylethyl)-1,3-benzodioxole, an impurity related to the anesthetic Propofol. This guide will address both compounds to provide a comprehensive resource.

Section 1: Lapatinib

Lapatinib is a dual tyrosine kinase inhibitor that targets both the Epidermal Growth Factor Receptor (EGFR) and the Human Epidermal Growth Factor Receptor 2 (HER2). Its action disrupts downstream signaling pathways, including the MAPK and PI3K/Akt pathways, which are crucial for cell proliferation and survival.

Spectroscopic Data

While a complete set of publicly available raw spectroscopic data for Lapatinib is limited, this section compiles available information and data from closely related derivatives to provide valuable insights.

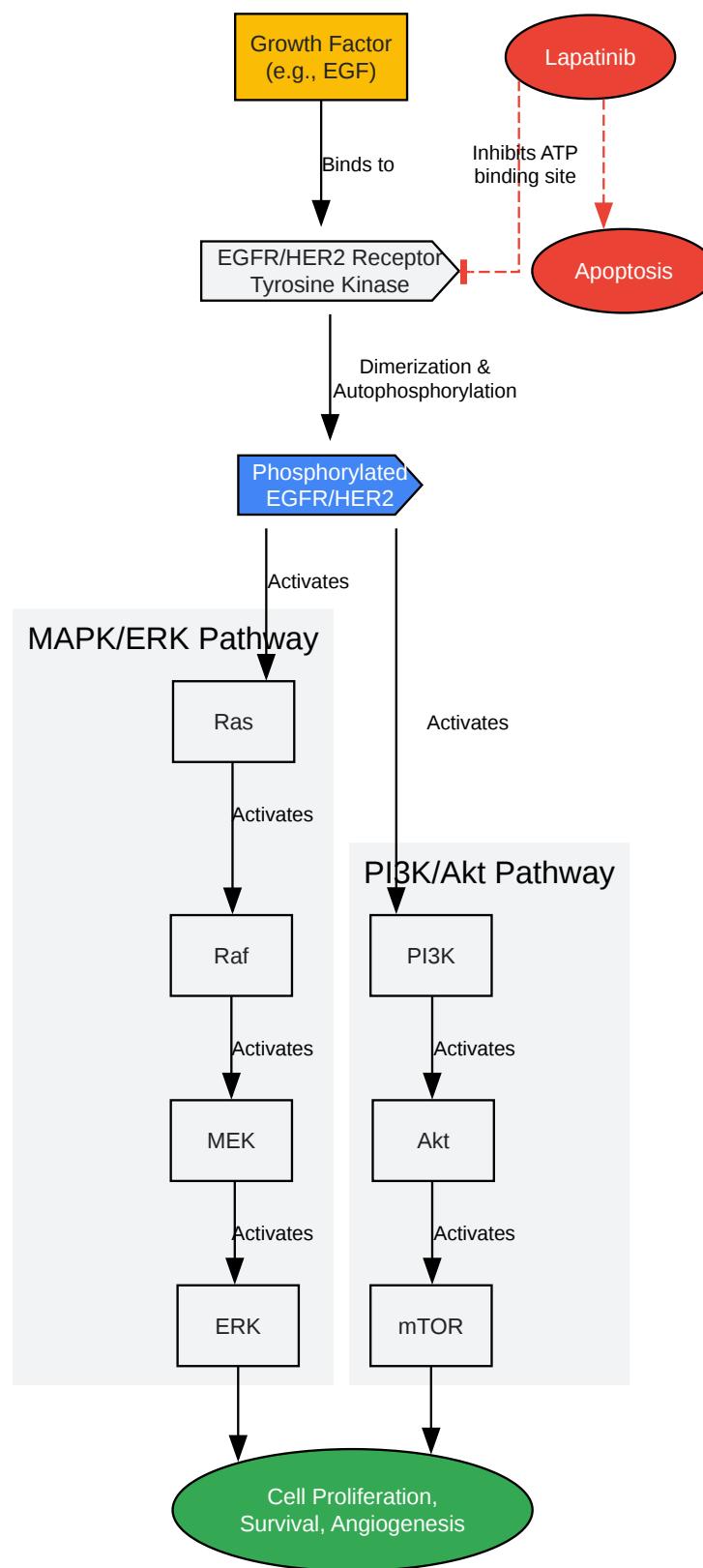
Table 1: Summary of Available Spectroscopic Data for Lapatinib

Spectroscopic Technique	Available Data
Mass Spectrometry (MS)	MS-MS Fragments (Positive Ion Mode): m/z 581.14 (M+H)+, 583.14, 582.14, 365.08, 350.07[1]
Infrared (IR) Spectroscopy	Characteristic peaks have been identified, though specific wavenumber data is not readily available in the public domain.[2]
Nuclear Magnetic Resonance (NMR) Spectroscopy	Detailed ¹ H and ¹³ C NMR data for various Lapatinib derivatives are available in the scientific literature, providing a reference for the core structure's spectral characteristics.[3]

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic techniques discussed.

Mass Spectrometry (LC-MS/MS) for Lapatinib Analysis


A validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method can be employed for the quantification of Lapatinib in biological matrices.[4][5]

- Chromatography: A reverse-phase C18 column is typically used with an isocratic mobile phase.
- Mass Spectrometry: Detection is achieved using a mass spectrometer in the multiple reaction monitoring (MRM) mode.[4]
- Sample Preparation: For plasma samples, protein precipitation with acetonitrile is a common preparation step.[5] For tissue samples, homogenization followed by liquid-liquid extraction can be utilized.[5]

Signaling Pathway

Lapatinib exerts its therapeutic effect by inhibiting the EGFR and HER2 signaling pathways.

The following diagram illustrates this mechanism of action.

[Click to download full resolution via product page](#)

Caption: Lapatinib inhibits EGFR/HER2, blocking downstream PI3K/Akt and MAPK/ERK pathways.

Section 2: 2,2-Dimethyl-4-(1-methylethyl)-1,3-benzodioxole (Propofol Impurity L)

This compound, identified as an impurity in the anesthetic agent Propofol, is chemically distinct from Lapatinib.

Spectroscopic Data

Publicly available, peer-reviewed spectroscopic data for 2,2-Dimethyl-4-(1-methylethyl)-1,3-benzodioxole is scarce. Commercial suppliers of this reference standard indicate that a comprehensive Certificate of Analysis (CoA), including ^1H NMR, ^{13}C NMR, IR, and mass spectrometry data, is provided upon purchase.[\[6\]](#)[\[7\]](#)[\[8\]](#)

Table 2: Summary of Available Spectroscopic Data for 2,2-Dimethyl-4-(1-methylethyl)-1,3-benzodioxole

Spectroscopic Technique	Available Data
Mass Spectrometry (MS)	Molecular Formula: C ₁₂ H ₁₆ O ₂ , Molecular Weight: 192.26 g/mol . [6] [9]
Infrared (IR) Spectroscopy	Data not publicly available.
Nuclear Magnetic Resonance (NMR) Spectroscopy	Data not publicly available.

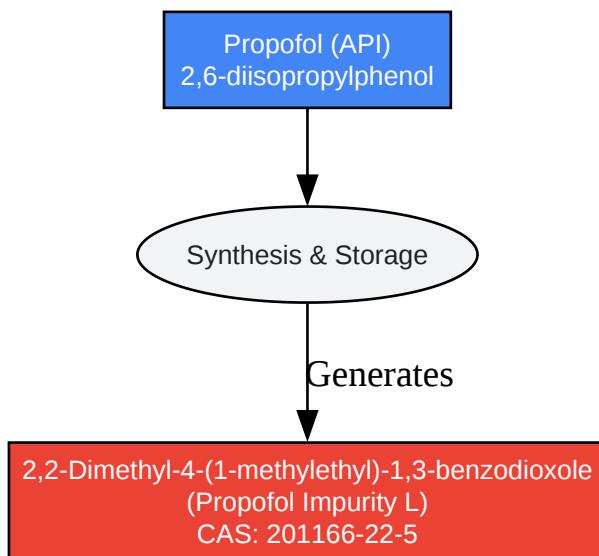
Experimental Protocols

Standard experimental protocols for the spectroscopic analysis of small organic molecules would be applicable.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Dissolve 5-25 mg of the compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
- Data Acquisition: Acquire ¹H and ¹³C spectra on a 400 MHz or higher field NMR spectrometer.

Fourier-Transform Infrared (FTIR) Spectroscopy


- Sample Preparation: The sample can be analyzed as a neat liquid or a thin film between salt plates (e.g., NaCl or KBr).
- Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)

- Ionization: Electron ionization (EI) or electrospray ionization (ESI) can be used.
- Analysis: A quadrupole or time-of-flight (TOF) mass analyzer can be used to determine the mass-to-charge ratio of the parent ion and any fragment ions.

Logical Relationship Diagram

The following diagram illustrates the relationship of this compound as an impurity to the active pharmaceutical ingredient (API) Propofol.

[Click to download full resolution via product page](#)

Caption: Relationship of Propofol Impurity L to the API Propofol.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. Lapatinib | C29H26ClFN4O4S | CID 208908 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Design, Synthesis, Biological Evaluation, and Molecular Dynamics Studies of Novel Lapatinib Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Validated liquid chromatography tandem mass spectrometry for simultaneous quantification of foretinib and lapatinib, and application to metabolic stab ... - RSC Advances (RSC Publishing) DOI:10.1039/C9RA03251G [pubs.rsc.org]
- 5. Lapatinib Plasma and Tumor Concentrations and Effects on HER Receptor Phosphorylation in Tumor | PLOS One [journals.plos.org]
- 6. Propofol EP Impurity L | CAS Number 201166-22-5 [klivon.com]
- 7. dev.klivon.com [dev.klivon.com]
- 8. Propofol Impurities Manufacturers & Suppliers - Daicel Pharma Standards [daicelpharmastandards.com]
- 9. 2,2-Dimethyl-4-isopropyl-1,3-benzodioxole | C12H16O2 | CID 19710760 - PubChem [pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Spectroscopic and Mechanistic Insights into CAS 201166-22-5: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b024160#cas-201166-22-5-spectroscopic-data>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com